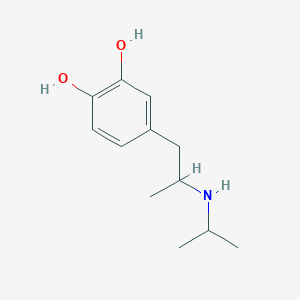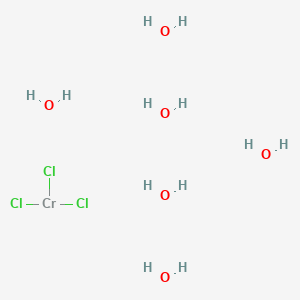![molecular formula C17H18N6 B056869 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile CAS No. 941688-05-7](/img/structure/B56869.png)
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
Overview
Description
"3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile" is a compound of interest due to its inclusion in the pyrazolo[3,4-d]pyrimidin-7(6H)-ones family, characterized by its complex synthesis and potential for various chemical properties and reactions. Its structure suggests a broad area of application in chemical synthesis and material science.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidin-7(6H)-ones involves an efficient and straightforward approach, starting from commercially available materials and proceeding through several steps including iminophosphorane-mediated annulation and nucleophilic addition with amines. This process underscores the complex but achievable synthesis of compounds within this family (Wu et al., 2010).
Molecular Structure Analysis
The crystal structure analysis of similar compounds reveals significant insights into their molecular geometry, including intramolecular π-π interactions that stabilize the molecular conformation. Studies such as those on 1,3-bis[4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]propane show the importance of molecular stacking and interaction in determining the physical properties of these compounds (Biswas et al., 1995).
Chemical Reactions and Properties
The chemical behavior of pyrazolo[3,4-d]pyrimidines includes their participation in cycloaddition reactions, highlighting their reactivity and potential in synthesizing novel heterocyclic compounds. For example, the 1,3-dipolar cycloaddition reactions provide a pathway to synthesize diverse derivatives with potential applications in medicinal chemistry and materials science (Kaur et al., 2013).
Physical Properties Analysis
The physical properties of compounds in this family, such as fluorescence properties, are notable for their potential in applications like imaging and sensing. The fluorescence properties of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5(6H)-one derivatives, for instance, underscore the utility of these compounds in developing materials with specific optical properties (Quiroga et al., 2015).
Chemical Properties Analysis
Chemical properties, such as reactivity towards cycloaddition reactions and the synthesis of novel isoxazolines and isoxazoles, illustrate the versatility of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives in chemical synthesis. These reactions not only highlight the compound's chemical diversity but also its potential in creating a wide range of chemically and biologically relevant derivatives (Rahmouni et al., 2014).
Scientific Research Applications
Metabolism and Pharmacokinetics
The metabolism, excretion, and pharmacokinetics of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, also known as INCB018424, have been extensively studied. It is a potent inhibitor of Janus tyrosine kinase1/2 and was investigated in healthy human subjects, showing rapid absorption and elimination, with low circulating metabolite burden (Shilling et al., 2010).
Chemical Synthesis and Reactions
Research on the chemical synthesis and reactions of compounds related to 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile has led to the development of various bipyrazoles, pyrazolyl oxazoles, and pyrazolyl pyrimidines. These compounds have been synthesized using various nitrogen nucleophiles and have been structurally confirmed through elemental and spectral analyses (Dawood et al., 2004).
Antimicrobial Activity
Studies have shown that certain derivatives of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile exhibit pronounced antimicrobial properties. The structure-activity relationship studies have revealed that specific moieties, like the 3,5-dimethyl-1H-pyrazol-1-yl group, are critical for the manifestation of antimicrobial activity (Sirakanyan et al., 2021).
properties
IUPAC Name |
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNKQEVNSGCOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



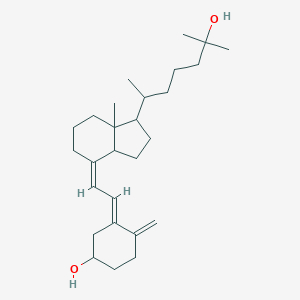
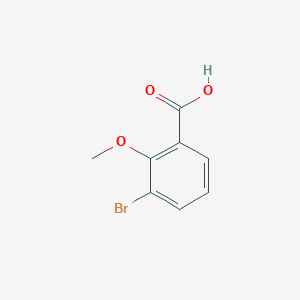
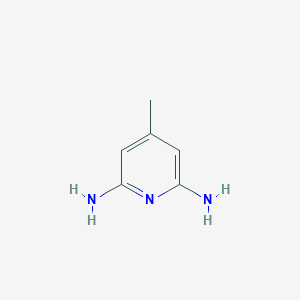
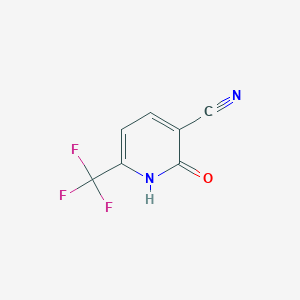
![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)
![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)


